molecular formula C10H11F2IN2O4 B12949535 1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12949535
M. Wt: 388.11 g/mol
InChI Key: ZDTANFBJNPQQJG-MVHNUAHISA-N
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Description

1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic compound with a complex molecular structure It is characterized by the presence of fluorine, iodine, and hydroxyl groups attached to a tetrahydrofuran ring, which is further connected to a pyrimidine dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring with the desired stereochemistry. This can be achieved through cyclization reactions using appropriate starting materials and catalysts.

    Introduction of Fluorine and Hydroxyl Groups: Fluorination and hydroxylation reactions are carried out to introduce the fluorine and hydroxyl groups at specific positions on the tetrahydrofuran ring. Common reagents for these reactions include fluorinating agents like diethylaminosulfur trifluoride and hydroxylating agents like osmium tetroxide.

    Coupling with Pyrimidine Dione: The final step involves coupling the modified tetrahydrofuran ring with a pyrimidine dione derivative under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The iodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Azides, nitriles.

Scientific Research Applications

1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its unique molecular structure and ability to interact with biological targets.

    Materials Science: The compound’s fluorine and iodine content make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular processes. The presence of fluorine and iodine atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: Lacks fluorine and iodine atoms, resulting in different chemical properties and biological activities.

    1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but without the iodomethyl group, leading to variations in reactivity and applications.

Uniqueness

1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of fluorine, iodine, and hydroxyl groups on the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H11F2IN2O4

Molecular Weight

388.11 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,5-difluoro-4-hydroxy-5-(iodomethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H11F2IN2O4/c1-9(11)6(17)10(12,4-13)19-7(9)15-3-2-5(16)14-8(15)18/h2-3,6-7,17H,4H2,1H3,(H,14,16,18)/t6-,7+,9+,10+/m0/s1

InChI Key

ZDTANFBJNPQQJG-MVHNUAHISA-N

Isomeric SMILES

C[C@]1([C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(CI)F)O)F

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)(CI)F)O)F

Origin of Product

United States

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